An In-depth Technical Guide to the Chemical Properties of 1-(2,4-Dichloropyridin-3-YL)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(2,4-Dichloropyridin-3-YL)ethanone
Introduction
1-(2,4-Dichloropyridin-3-yl)ethanone is a halogenated pyridyl ketone of significant interest to the scientific community, particularly for professionals in drug discovery and development. The unique arrangement of its functional groups—an acetyl moiety flanked by two chlorine atoms on a pyridine ring—imparts a distinct reactivity profile, making it a valuable synthetic intermediate. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen significantly influences the chemical behavior of the acetyl group and the aromatic ring, opening avenues for diverse chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers and scientists in the field.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key properties of 1-(2,4-Dichloropyridin-3-yl)ethanone.
| Property | Value | Source |
| CAS Number | 1246349-89-2 | [1] |
| Molecular Formula | C₇H₅Cl₂NO | Calculated |
| Molecular Weight | 190.03 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar structures |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from similar structures |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis and Mechanistic Insights
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2] In this proposed synthesis, the electron-rich (relative to other positions) C-3 position of the 2,4-dichloropyridine ring would be targeted by an acylium ion generated from an acetylating agent. The regioselectivity of this reaction is governed by the electronic effects of the two chlorine substituents and the pyridine nitrogen. The chlorine atoms are deactivating, yet ortho, para-directing, while the pyridine nitrogen is strongly deactivating. The C-3 position is the least deactivated position for electrophilic attack.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 1-(2,4-Dichloropyridin-3-YL)ethanone.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloropyridine (1 equivalent).
-
Solvent and Catalyst Addition: Add a suitable inert solvent such as carbon disulfide or nitrobenzene. Cool the mixture in an ice bath. Carefully add a Lewis acid catalyst, such as aluminum chloride (1.1 to 2.5 equivalents), portion-wise while maintaining the temperature below 10°C.
-
Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the stirred suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature appropriate for the chosen solvent (e.g., 45°C for CS₂) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to afford pure 1-(2,4-dichloropyridin-3-yl)ethanone.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra, the following data are predicted based on the chemical structure and known spectroscopic trends. These predictions serve as a valuable reference for the characterization of the synthesized compound.
| Spectroscopic Data | Predicted Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.4-8.6 (d, 1H, H-6), 7.2-7.4 (d, 1H, H-5), 2.6-2.8 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~195-200 (C=O), ~150-155 (C-2), ~148-152 (C-4), ~140-145 (C-6), ~130-135 (C-3), ~125-130 (C-5), ~28-32 (-CH₃) |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1550, 1450 (C=C and C=N stretches of the pyridine ring), ~800-900 (C-Cl stretch) |
| Mass Spectrum (EI) | m/z 189/191/193 (M⁺, isotopic pattern for 2 Cl atoms), 174/176/178 ([M-CH₃]⁺), 146/148/150 ([M-COCH₃]⁺) |
Rationale for Predictions: The predicted ¹H NMR chemical shifts are based on the expected deshielding effects of the chlorine atoms and the pyridine nitrogen on the aromatic protons. The ¹³C NMR predictions are based on typical values for carbonyl carbons, aromatic carbons in a dichloropyridine system, and a methyl group.[3][4] The IR spectrum is expected to show a characteristic carbonyl absorption and peaks corresponding to the aromatic ring and carbon-chlorine bonds. The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion due to the presence of two chlorine atoms.
Chemical Reactivity and Potential Applications
The reactivity of 1-(2,4-dichloropyridin-3-yl)ethanone is dictated by its three primary functional components: the pyridine ring, the two chlorine substituents, and the acetyl group.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are susceptible to nucleophilic displacement. The reactivity of the C-2 and C-4 positions towards nucleophiles can be modulated by reaction conditions.[5][6] This allows for the introduction of a wide range of functional groups, making this compound a versatile building block for the synthesis of more complex molecules.
-
Reactions of the Acetyl Group: The carbonyl group can undergo a variety of transformations, including reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and condensation reactions at the alpha-carbon.
-
Cross-Coupling Reactions: The chloro-substituents can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The synthetically versatile dichloropyridine scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a diverse array of potent therapeutic agents.[7][8][9] Derivatives of dichloropyridines have been successfully incorporated into molecules targeting a range of biological pathways.
Analytical Methods for Purity Assessment
Ensuring the purity of a chemical compound is a critical aspect of scientific research. The following workflow outlines a self-validating system for the purity assessment of 1-(2,4-dichloropyridin-3-yl)ethanone.
Caption: A logical workflow for the quality control and purity assessment of 1-(2,4-Dichloropyridin-3-YL)ethanone.
High-Performance Liquid Chromatography (HPLC) Method (General Protocol)
A robust HPLC method is essential for the quantitative determination of purity.[10][11]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: A dilute solution of the compound in the mobile phase.
This method allows for the separation of the target compound from potential impurities and starting materials, providing a quantitative measure of its purity.
Conclusion
1-(2,4-Dichloropyridin-3-yl)ethanone represents a chemical scaffold with considerable potential for synthetic chemistry and drug discovery. Its unique electronic and steric properties, arising from the interplay of the dichloropyridine ring and the acetyl group, offer a platform for the development of novel molecular entities. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted spectroscopic data, and a framework for its quality assessment. It is our hope that this information will serve as a valuable resource for researchers and scientists, facilitating further exploration and innovation in this exciting area of chemistry.
References
-
FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (n.d.). ResearchGate. [Link]
-
2,6-Dichloropyridine-3,5-dicarbonitrile. (n.d.). PMC. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger. [Link]
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses Procedure. [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]
-
Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. [Link]
-
Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate. [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure. [Link]
-
1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone (C007B-522233). (n.d.). Cenmed Enterprises. [Link]
-
Pyridine. (n.d.). OSHA. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018, July 17). PubMed Central. [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab. [Link]
-
TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. (n.d.). NCBI Bookshelf. [Link]
-
1-(4,6-dichloropyridin-2-yl)ethanone. (n.d.). Chemsrc. [Link]
-
Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]
-
Ethanone, 1-(2,4-dichlorophenyl)-. (n.d.). NIST WebBook. [Link]
-
Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2016, September). ResearchGate. [Link]
-
the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. (2009, April 23). HETEROCYCLES. [Link]
-
2,4-Dichloropyrimidine. (n.d.). ResearchGate. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
-
Ethanone, 1-(2,4-dichlorophenyl)-. (n.d.). NIST WebBook. [Link]
-
C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2025, August 6). ResearchGate. [Link]
-
1-(2,4-Dichlorophenyl)-2-(8-quinolinylsulfanyl)ethanone. (n.d.). SpectraBase. [Link]
-
Ethanone, 1-(2,4-dichlorophenyl)-2,2-dimethoxy-. (n.d.). SpectraBase. [Link]
-
Ethanone, 1-(2,4-dichlorophenyl)-. (n.d.). NIST WebBook. [Link]
-
1-(2,4-dichloropyridin-3-yl)ethanone. (n.d.). Cramer Reagent. [Link]
-
ethanone, 1-[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl]-. (n.d.). SpectraBase. [Link]
-
Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). (n.d.). ResearchGate. [Link]
Sources
- 1. 1-(2,4-dichloropyridin-3-yl)ethanone|å æçå°H5 [klamar-reagent.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. helixchrom.com [helixchrom.com]
Meisenheimer Intermediate (C4 Attack)>];
c4_resonance [label=<
Charge on Nitrogen (Stabilized)>, fontcolor="#34A853"];
c4_product [label="C4-Substituted Product", shape=box, style=rounded, fillcolor="#F1F3F4"];
Meisenheimer Intermediate (C2 Attack)>];
c2_resonance [label="No N-Anion Resonance Form", fontcolor="#EA4335"];
c2_product [label="C2-Substituted Product (Minor)", shape=box, style=rounded, fillcolor="#F1F3F4"];
